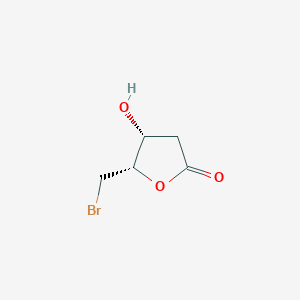
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromomethyl group and a hydroxy group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 4-oxolan-2-one derivatives.
Reduction: Formation of 4-hydroxyoxolan-2-one derivatives.
Aplicaciones Científicas De Investigación
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-4,5-bis(bromomethyl)-1,3-dioxolane-2-thione
- [(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-{[(2R,3S,4S,5S)-3,4-bis(acetyloxy)-2-oxo-1,3-dioxolan-2-yl]methyl}-2-oxo-1,3-dioxolan-2-yl]methyl acetate
- (1S,4R,4aS,4bS,5S,8aS,10aS)-1-bromo-8a-(bromomethyl)-4,10a-dimethyl-8-oxabicyclo[3.3.0]octane
Uniqueness
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its combination of a bromomethyl group and a hydroxy group on an oxolanone ring makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H7BrO3 |
|---|---|
Peso molecular |
195.01 g/mol |
Nombre IUPAC |
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
DTEXHXHETLVPKE-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC1=O)CBr)O |
SMILES canónico |
C1C(C(OC1=O)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)

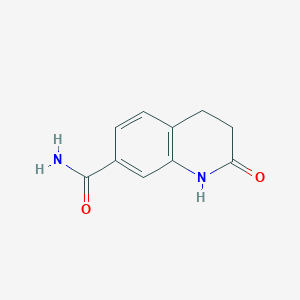

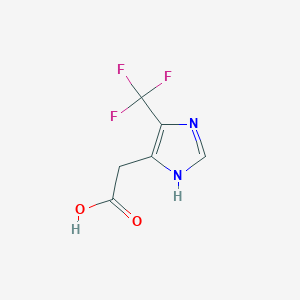
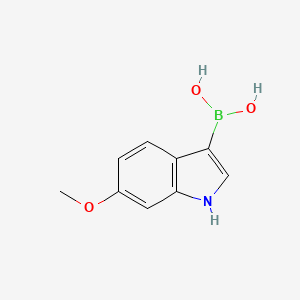
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)


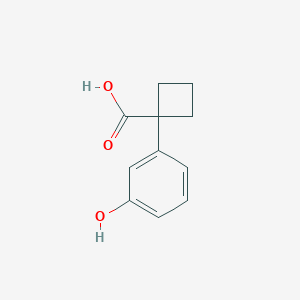
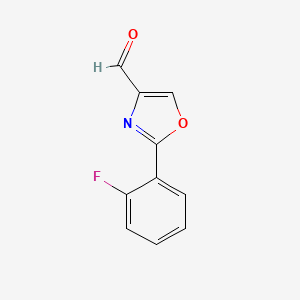

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)
